molecular formula C19H22FN7O B2963465 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920386-96-5

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Numéro de catalogue: B2963465
Numéro CAS: 920386-96-5
Poids moléculaire: 383.431
Clé InChI: JQONCFLHYLGYFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one features a triazolopyrimidine core fused with a triazole ring and substituted at position 3 with a 3-fluorophenyl group. A piperazine linker at position 7 connects to a pentan-1-one moiety.

Propriétés

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O/c1-2-3-7-16(28)25-8-10-26(11-9-25)18-17-19(22-13-21-18)27(24-23-17)15-6-4-5-14(20)12-15/h4-6,12-13H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQONCFLHYLGYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one , also known as CAS 920386-96-5 , is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H22FN7O
  • Molecular Weight : 383.42 g/mol
  • IUPAC Name : 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

The compound contains a triazolo-pyrimidine moiety linked to a piperazine ring and a pentanone side chain. This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structures to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In studies involving MDA-MB-231 breast cancer cells, certain derivatives demonstrated enhanced cytotoxicity compared to standard treatments like Erlotinib. Notably, compounds similar to this triazolo-pyrimidine structure have been shown to induce apoptosis through upregulation of pro-apoptotic markers (P53, Bax) and downregulation of anti-apoptotic factors (Bcl2) .

Enzyme Inhibition

The compound is also noted for its inhibitory effects on various enzymes:

  • Cholinesterase Inhibition : Some derivatives have shown superior inhibition against acetylcholinesterase compared to traditional medications. This suggests potential applications in treating conditions like Alzheimer's disease .

Antiviral Activity

Preliminary studies have indicated that compounds related to this triazolo-pyrimidine scaffold exhibit antiviral properties against HIV strains. The mechanism appears to involve interference with viral replication processes .

Case Studies and Research Findings

StudyFindings
Cytotoxicity in MDA-MB-231 CellsCompounds demonstrated up to 38-fold increase in apoptosis compared to control .
Cholinesterase InhibitionCompounds showed significant inhibition with IC50 values lower than standard drugs .
Antiviral EfficacyEffective against HIV replication in vitro .

The biological activity of 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival.
  • Enzyme Interaction : It binds effectively to cholinesterases and potentially other enzymes, altering their activity and leading to therapeutic effects.
  • Viral Replication Interference : The compound disrupts critical steps in the viral life cycle, reducing viral load.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name & Substituents Phenyl Substituent Ketone Chain Molecular Formula Molecular Weight Key Features (vs. Target) Evidence ID
Target Compound : 3-fluorophenyl, pentan-1-one 3-Fluorophenyl Pentan-1-one Likely C₂₁H₂₆FN₇O ~409.5 (inferred) Reference for fluorophenyl and chain length -
1-{4-[3-(4-Fluorophenyl)...]-1-piperazinyl}-4-phenyl-1-butanone 4-Fluorophenyl Phenylbutanone C₂₆H₂₆FN₇O 495.5 Para-fluorine; bulky phenylbutanone
[4-(Trifluoromethyl)phenyl]methanone analog 4-Methylphenyl Trifluoromethylbenzoyl C₂₅H₂₂F₃N₇O 505.5 Methylphenyl; electron-deficient benzoyl
2-Methylpropan-1-one derivative 4-Fluorophenyl 2-Methylpropan-1-one C₂₁H₂₄FN₇O 409.4 Branched chain; shorter ketone
4-Ethoxyphenyl-pentan-1-one analog 4-Ethoxyphenyl Pentan-1-one C₂₁H₂₇N₇O₂ 409.5 Ethoxy group; increased hydrophilicity
3-Fluorophenyl-ethylbutan-1-one 3-Fluorophenyl Ethylbutan-1-one C₂₀H₂₄FN₇O 397.4 Shorter chain; lower molecular weight

Key Findings from Structural Variations

a. Phenyl Substituent Position and Electronic Effects
  • 3-Fluorophenyl vs. 4-Fluorophenyl: The target’s meta-fluorine (3-position) may create distinct steric and electronic environments compared to para-fluorine (4-position) in ’s compound.
  • Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group () introduces electron-donating effects via the ethoxy moiety, contrasting with the electron-withdrawing 3-fluorophenyl group. This could modulate solubility and target affinity .
b. Ketone Chain Modifications
  • Pentan-1-one vs.
  • Branched vs. Linear Chains : The 2-methylpropan-1-one derivative () introduces steric hindrance, which may affect metabolic stability or enzymatic recognition .
c. Piperazine Linker Modifications
  • The trifluoromethylbenzoyl group in ’s compound adds a highly electronegative moiety, which could enhance binding to hydrophobic pockets in enzymes or receptors but may increase metabolic susceptibility .

Implications for Drug Design

  • Bioavailability: Longer ketone chains (e.g., pentanone) may improve blood-brain barrier penetration but require balancing with solubility-enhancing groups like ethoxy () .
  • Target Selectivity : The 3-fluorophenyl group’s meta-substitution (target compound) could offer selectivity advantages over para-substituted analogs in targeting specific kinases or GPCRs .
  • Synthetic Feasibility: Shorter chains (e.g., ethylbutanone in ) may simplify synthesis but sacrifice pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for synthesizing this triazolo-pyrimidine-piperazine derivative?

Methodological Answer: Synthesis typically involves coupling a fluorophenyl-triazolo-pyrimidine core with a piperazine moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, the 3-fluorophenyl group can be introduced using Suzuki-Miyaura coupling under palladium catalysis. The piperazine ring is often functionalized via alkylation with pentanone derivatives. Purification may require column chromatography or recrystallization, with purity validated by HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the compound characterized spectroscopically and structurally?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole and fluorophenyl groups (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]+ at m/z 436.18).
  • X-ray Crystallography : Resolves stereochemistry of the triazolo-pyrimidine core, as demonstrated in analogous compounds .

Q. What in vitro assays are used to evaluate its bioactivity?

Methodological Answer:

  • Kinase Inhibition : ATP-binding assays (e.g., fluorescence polarization) screen for activity against kinases like PI3K or Aurora kinases.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess IC₅₀ values.
  • Solubility : High-throughput shake-flask methods in PBS (pH 7.4) quantify aqueous solubility .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine coupling step?

Methodological Answer:

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C with K₂CO₃ improves nucleophilic substitution efficiency.
  • In Situ Monitoring : ReactIR tracks intermediate formation to minimize side products like N-oxide derivatives .

Q. How to resolve contradictions between solubility data and in vivo bioactivity?

Methodological Answer:

  • Physicochemical Profiling : Measure logP (via shake-flask) and pKa (via potentiometry) to correlate solubility with ionization state.
  • Prodrug Strategies : Introduce phosphate esters or PEGylated side chains to enhance bioavailability without altering target affinity .

Q. What computational methods predict structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues).
  • MD Simulations : GROMACS-based simulations assess binding stability over 100-ns trajectories.
  • QSAR Models : Partial least squares (PLS) regression links electronic descriptors (HOMO/LUMO) to IC₅₀ values .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results across cell lines?

Methodological Answer:

  • Hypothesis Testing : Compare cellular uptake (via LC-MS/MS) and efflux pump expression (e.g., P-gp Western blotting) in resistant vs. sensitive lines.
  • Pathway Enrichment : RNA-seq identifies differential expression in apoptosis-related genes (e.g., Bcl-2, Caspase-3) .

Theoretical Framework Integration

Q. How to link the compound’s mechanism to epigenetic modulation?

Methodological Answer:

  • Chromatin Immunoprecipitation (ChIP) : Assess histone acetylation changes (e.g., H3K27ac) in treated cells.
  • Theoretical Basis : Align findings with conceptual frameworks like "kinase signaling-epigenetic crosstalk" to explain off-target effects .

Methodological Resources

  • Synthesis : Piperazine alkylation protocols ; crystallography standards .
  • Bioactivity : Kinase assay guidelines ; solubility protocols .
  • Computational : Docking tutorials ; QSAR validation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.